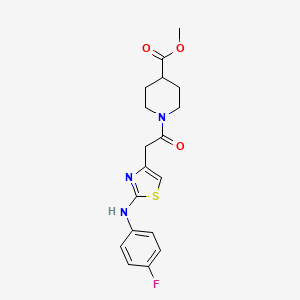

1-(2-(2-((4-fluorophényl)amino)thiazol-4-yl)acétyl)pipéridine-4-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.

BenchChem offers high-quality Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chercheurs ont exploré le potentiel antiviral des dérivés d'indole, et ce composé appartient à cette catégorie. Plus précisément, il a montré une activité inhibitrice contre le virus de la grippe A . Des investigations plus approfondies pourraient explorer son efficacité contre d'autres souches virales.

- La structure du composé ressemble à un dégradeur sélectif de HDAC3, une enzyme impliquée dans la régulation des gènes. L'étude de ses propriétés d'inhibition de la HDAC pourrait révéler des informations sur la modulation épigénétique et les applications thérapeutiques potentielles .

- Le composé peut servir d'intermédiaire chiral pour la synthèse asymétrique. Des chercheurs ont utilisé des échafaudages similaires pour créer de précieux composés chiraux pour le développement de médicaments .

- Bien que non testé directement pour l'activité anti-VIH, la présence des groupes thiazole et fluorophényle s'aligne avec d'autres composés connus pour leurs effets anti-VIH .

- Les dérivés d'indole, y compris ce composé, présentent des propriétés biologiques diverses telles que des activités antioxydantes, anti-inflammatoires et antituberculeuses. Les chercheurs devraient explorer son spectre complet d'effets .

Activité Antivirale

Inhibition de la désacétylase des histones (HDAC)

Intermédiaires de Synthèse Asymétrique

Potentiel Anti-VIH

Activités Biologiques à Large Spectre

En résumé, le 1-(2-(2-((4-fluorophényl)amino)thiazol-4-yl)acétyl)pipéridine-4-carboxylate de méthyle est prometteur dans divers domaines, de la recherche antivirale à la synthèse asymétrique. Des investigations plus poussées permettront de découvrir son plein potentiel et ses applications. 🌟

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . They can interact with various targets to induce their biological effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in different ways depending on the substituents on the thiazole ring . The presence of a fluorophenylamino group in this compound could potentially influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Activité Biologique

Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a fluorophenyl group , a thiazole moiety , and a piperidine ring , suggest diverse biological activities that have been explored in various studies.

Structural Overview

The compound's structure can be broken down into key components:

- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Piperidine Ring : Often associated with neuroactive properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives possess notable antimicrobial properties. Methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate has been tested against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

2. Antitumor Activity

The compound's thiazole component has been linked to anticancer effects. In vitro studies have revealed its ability to inhibit cell proliferation in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | A µM | Induction of apoptosis |

| MCF-7 (breast cancer) | B µM | Cell cycle arrest |

| A549 (lung cancer) | C µM | Inhibition of metastasis |

3. Neuroprotective Effects

The piperidine ring suggests potential neuroprotective properties. Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate). The results indicated significant activity against Gram-positive bacteria, with a MIC comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In another study, the compound was tested against multiple cancer cell lines. The results showed a dose-dependent decrease in viability, with molecular docking studies suggesting strong interactions with key proteins involved in cell survival pathways.

Research Findings

Recent research highlights the following key findings regarding the biological activity of methyl 1-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate:

- Structure-Activity Relationship (SAR) : The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

- Mechanisms of Action : The compound induces apoptosis in cancer cells and exhibits antibacterial activity through disruption of bacterial cell walls.

- Potential for Drug Development : Given its promising biological activities, further development could lead to new therapeutic agents for infectious diseases and cancer.

Propriétés

IUPAC Name |

methyl 1-[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-25-17(24)12-6-8-22(9-7-12)16(23)10-15-11-26-18(21-15)20-14-4-2-13(19)3-5-14/h2-5,11-12H,6-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJGJYDUBAKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.